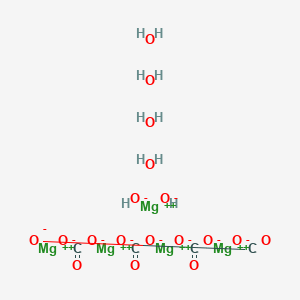
Magnesium carbonate hydroxide tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentamagnesium tetracarbonate dihydroxide tetrahydrate is a chemical compound with the molecular formula C4H10Mg5O18. It is commonly found in the form of a white powder and is known for its stability and insolubility in water . This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentamagnesium tetracarbonate dihydroxide tetrahydrate can be synthesized through the reaction of magnesium salts with carbonate sources under controlled conditions. The reaction typically involves the use of magnesium chloride and sodium carbonate in an aqueous solution, followed by the addition of sodium hydroxide to precipitate the compound. The reaction conditions include maintaining a temperature of around 25°C and stirring the mixture for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of pentamagnesium tetracarbonate dihydroxide tetrahydrate involves large-scale reactors where magnesium oxide is reacted with carbon dioxide and water. The process is carried out under controlled temperature and pressure conditions to ensure the formation of the desired compound. The product is then filtered, washed, and dried to obtain the final white powder form .
Chemical Reactions Analysis
Types of Reactions
Pentamagnesium tetracarbonate dihydroxide tetrahydrate undergoes various chemical reactions, including:
Decomposition: When heated to high temperatures, it decomposes to form magnesium oxide, carbon dioxide, and water.
Acid-Base Reactions: It reacts with acids to form magnesium salts and carbon dioxide.
Hydration and Dehydration: It can undergo hydration and dehydration reactions depending on the environmental conditions.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Temperature: Reactions typically occur at room temperature, but decomposition requires higher temperatures (around 600°C).
Major Products Formed
Magnesium oxide: Formed during decomposition.
Magnesium salts: Formed during acid-base reactions.
Carbon dioxide and water: By-products of various reactions.
Scientific Research Applications
Pentamagnesium tetracarbonate dihydroxide tetrahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a source of magnesium in synthesis.
Biology: Employed in studies involving magnesium metabolism and its role in biological systems.
Medicine: Investigated for its potential use in antacid formulations and as a magnesium supplement.
Industry: Utilized in the production of refractory materials, ceramics, and as a filler in rubber and plastics.
Mechanism of Action
The mechanism of action of pentamagnesium tetracarbonate dihydroxide tetrahydrate involves its ability to release magnesium ions in aqueous solutions. These magnesium ions can interact with various molecular targets and pathways, including:
Enzyme Activation: Magnesium ions act as cofactors for numerous enzymes, enhancing their activity.
Cell Signaling: Magnesium plays a crucial role in cellular signaling pathways, including those involved in muscle contraction and nerve function.
Structural Stability: Magnesium ions contribute to the structural stability of nucleic acids and proteins.
Comparison with Similar Compounds
Similar Compounds
Magnesium carbonate hydroxide pentahydrate: Similar in composition but contains an additional water molecule.
Magnesium oxide: A simpler compound formed from the decomposition of pentamagnesium tetracarbonate dihydroxide tetrahydrate.
Magnesium hydroxide: Another magnesium compound with different hydration properties.
Uniqueness
Pentamagnesium tetracarbonate dihydroxide tetrahydrate is unique due to its specific combination of magnesium, carbonate, and hydroxide ions, along with its tetrahydrate form. This unique composition gives it distinct chemical properties and makes it suitable for specialized applications in various fields .
Properties
IUPAC Name |
pentamagnesium;tetracarbonate;dihydroxide;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CH2O3.5Mg.6H2O/c4*2-1(3)4;;;;;;;;;;;/h4*(H2,2,3,4);;;;;;6*1H2/q;;;;5*+2;;;;;;/p-10 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKSTRLFWJQKFP-UHFFFAOYSA-D |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Mg5O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














